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Compound of Interest

Compound Name:
4-Methyl-6-(morpholin-4-

yl)pyrimidine-2-thiol

CAS No.: 295362-84-4

Cat. No.: B3009561

Get Quote

Comparative Analysis of Pyrimidine-2-Thiol
Analogs
Introduction: The Thione-Thiol Enigma
Pyrimidine-2-thiol (2-MP) and its methylated analogs represent a class of heterocyclic

compounds where reactivity is dictated by a dynamic tautomeric equilibrium. For the

researcher, understanding this equilibrium is not merely academic—it is the predictor of

performance in drug design and corrosion inhibition.

Unlike simple thiols, these analogs exist predominantly as pyrimidine-2(1H)-thiones in the solid

state and polar solvents. This guide compares the three primary analogs—Pyrimidine-2-thiol

(2-MP), 4-Methylpyrimidine-2-thiol (4M-2MP), and 4,6-Dimethylpyrimidine-2-thiol (4,6-DM-2MP)

—analyzing how structural variations influence their physicochemical stability, pharmacological

efficacy, and industrial utility.
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The reactivity profile of these analogs hinges on the energy barrier between the thiol (aromatic)

and thione (amide-like) forms.
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Figure 1: Tautomeric equilibrium shifting based on solvent polarity. In aqueous media, the

thione form is thermodynamically favored by approximately 6.5 kcal/mol [1].

Physicochemical & Reactivity Profiling[1][2]
The addition of methyl groups to the pyrimidine ring exerts a positive inductive effect (+I),

increasing electron density on the ring nitrogens. This alters the acidity of the -SH group and

the stability of the thione form.
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Feature
Pyrimidine-2-thiol (2-

MP)

4-Methylpyrimidine-

2-thiol

4,6-

Dimethylpyrimidine-

2-thiol

CAS Number 1450-85-7 6959-66-6 22325-27-5

Electronic Effect Baseline
Weak Electron

Donation (+I)

Strong Electron

Donation (2x +I)

pKa (Thiol) ~7.0 - 7.5 ~7.8 - 8.2 ~8.5 - 9.0 (Inferred)

Tautomer Preference

(H₂O)
Strongly Thione Thione

Thione (Steric bulk

may hinder

dimerization)

Solubility (Water) Moderate Low Very Low

Corrosion Inhibition

(IE%)

94 - 98% (High

Adsorption)
85 - 92% 88 - 95%

Key Reactivity
High Nucleophilicity at

S
Steric hindrance at C4

High Steric Hindrance;

S-selective

Expert Insight: While 4,6-dimethyl derivatives are more electron-rich (making the Sulfur a better

soft nucleophile), the steric bulk of the two methyl groups can hinder the planar adsorption

required for corrosion inhibition. Conversely, the parent 2-MP forms a compact, dense

monolayer on metal surfaces, often resulting in superior inhibition efficiency despite lower

electron density [2].

Industrial Performance: Corrosion Inhibition
In acidic environments (e.g., 1M HCl), these analogs function as mixed-type inhibitors. They

adsorb onto metal surfaces (like mild steel or copper) through two mechanisms:

Physisorption: Electrostatic interaction between protonated inhibitor and charged metal

surface.

Chemisorption: Donor-acceptor interaction between S/N lone pairs and metal d-orbitals.
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Adsorption Mechanism Visualization
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Figure 2: Dual-mode adsorption mechanism. 2-MP exhibits superior film formation due to

minimal steric hindrance, allowing for tighter packing on the lattice [3].

Pharmacological Applications
In medicinal chemistry, the pyrimidine-2-thiol scaffold is a pharmacophore for antimicrobial and

anticancer agents. The "thione" form is often the bioactive species interacting with enzymes

like Thyroid Peroxidase (TPO) or bacterial DNA gyrase.

Antimicrobial Activity: 4,6-Dimethyl derivatives often show broader spectrum activity against

Gram-negative bacteria (E. coli) compared to the parent 2-MP. The lipophilicity introduced by

methyl groups enhances cell membrane permeability [4].

Toxicity: 4,6-Dimethylpyrimidine-2-thiol has demonstrated a unique toxicity profile—high

toxicity at elevated doses but potential utility as a heavy metal antidote (e.g., Mercury

poisoning) at low doses due to its chelation capability [5].
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Experimental Protocols
Protocol A: Synthesis of Pyrimidine-2-thiol Derivatives
This protocol utilizes a cyclization between a chalcone and thiourea, a standard robust method

for generating the pyrimidine-2-thiol core.

Reagents:

Chalcone derivative (10 mmol)

Thiourea (12 mmol)

Potassium Hydroxide (KOH) or Sodium Ethoxide

Ethanol (Absolute)

Workflow:

Dissolution: Dissolve 10 mmol of the specific chalcone in 25 mL of absolute ethanol.

Addition: Add 12 mmol of thiourea and 10 mmol of KOH pellets.

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase:

Hexane:Ethyl Acetate 7:3).

Work-up: Pour the reaction mixture into 100 mL of ice-cold water.

Acidification: Neutralize with 10% HCl to precipitate the thione form (yellowish solid).

Purification: Recrystallize from ethanol/DMF.

Protocol B: S-Alkylation (Functionalization)
To lock the analog in the thiol form or attach it to a scaffold.

Pyrimidine-2-thiol
(Thione Tautomer)

Base Activation
(K2CO3 / Acetone)

Deprotonation Thiolate Anion
(Nucleophile)

S-Alkylated Product
(Thioether)

+ Alkyl Halide (R-X)
SN2 Mechanism
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Figure 3: S-Alkylation workflow. The use of a soft base (K₂CO₃) favors S-alkylation over N-

alkylation [6].

Step-by-Step:

Suspend 5 mmol of Pyrimidine-2-thiol in 15 mL of dry Acetone.

Add 7.5 mmol of anhydrous

and stir at room temperature for 30 mins (Activation).

Add 5.5 mmol of Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.

Reflux for 3 hours.

Filter off inorganic salts (

/KX).

Evaporate solvent to yield the S-alkylated thioether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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